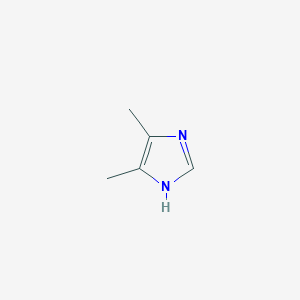

4,5-Dimethyl-1H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c1-4-5(2)7-3-6-4/h3H,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSWBFLWKAIRHEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70177576 | |

| Record name | 4,5-Dimethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2302-39-8 | |

| Record name | 4,5-Dimethyl-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2302-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dimethyl-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002302398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dimethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dimethyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.232 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,5-DIMETHYL-1H-IMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RUG9Z2LZGB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,5-Dimethyl-1H-imidazole: Synthesis, Properties, and Applications

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4,5-Dimethyl-1H-imidazole (CAS No. 2302-39-8), a pivotal heterocyclic compound. The imidazole scaffold is a privileged structure in medicinal chemistry, integral to numerous biologically active molecules.[1][2][3] This document delves into the core physicochemical properties, spectroscopic signatures, and a detailed, field-proven synthesis protocol for this compound. Furthermore, it explores the compound's reactivity and its significant role as a versatile building block in the development of novel therapeutic agents. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of this important chemical entity.

Core Physicochemical and Structural Properties

This compound is a solid crystalline compound at room temperature. Its structure features a five-membered aromatic ring with two nitrogen atoms, substituted with two methyl groups on adjacent carbons. This arrangement confers specific electronic and steric properties that are leveraged in chemical synthesis and drug design.

The definitive Chemical Abstracts Service (CAS) registry number for this compound is 2302-39-8 .[4][5][6][7]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 2302-39-8 | [4][5][6][7] |

| Molecular Formula | C₅H₈N₂ | [4][6] |

| Molecular Weight | 96.13 g/mol | [4][6][8] |

| Appearance | Pale yellow to light orange crystalline solid | [1] |

| Melting Point | 121-122 °C | [1][4][8] |

| Boiling Point | 284.3 °C at 760 mmHg | [4][8] |

| Density | ~1.0 g/cm³ | [4][8] |

| pKa | 15.26 ± 0.10 (Predicted) | [1][4] |

| LogP | 0.76 - 0.9 | [4][8] |

| Storage Conditions | Sealed in dry, Room Temperature | [1][4] |

Spectroscopic Profile

The structural identity and purity of this compound are typically confirmed using standard spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a suitable deuterated solvent (e.g., DMSO-d₆), the spectrum is expected to be simple. The two methyl groups (at C4 and C5) are chemically equivalent and should appear as a single sharp singlet. The proton at the C2 position will also produce a singlet. The N-H proton will appear as a broad singlet, and its chemical shift can be concentration-dependent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals corresponding to the different carbon environments. One signal will represent the two equivalent methyl carbons, another for the equivalent C4 and C5 carbons, and a third for the C2 carbon. Characteristic chemical shifts for imidazole carbons typically appear between 115-140 ppm.[5]

-

Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry would show a prominent molecular ion (M⁺) peak at m/z = 96, corresponding to the molecular weight of the compound.[9]

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic bands for N-H stretching (a broad peak typically around 3100-3300 cm⁻¹), C-H stretching of the methyl and aromatic groups (around 2900-3100 cm⁻¹), and C=N and C=C stretching within the aromatic ring (typically in the 1450-1600 cm⁻¹ region).

Synthesis Pathway and Experimental Protocol

The synthesis of 4,5-disubstituted imidazoles is classically achieved via the Debus-Radziszewski imidazole synthesis .[4][10] This robust multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. For the synthesis of this compound, the specific reactants are 2,3-butanedione (diacetyl), formaldehyde, and ammonia.

Diagram 1: Debus-Radziszewski Synthesis of this compound

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. longdom.org [longdom.org]

- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. 1H-Imidazole-4,5-dimethanol(33457-48-6) 13C NMR spectrum [chemicalbook.com]

- 7. The Novel [4,5-e][1,3]Diazepine-4,8-dione and Acyclic Carbamoyl Imino-Ureido Derivatives of Imidazole: Synthesis, Anti-Viral and Anti-Tumor Activity Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C5H8N2 | CID 75306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

An In-depth Technical Guide to 4,5-Dimethyl-1H-imidazole: Properties, Reactivity, and Applications

Abstract

4,5-Dimethyl-1H-imidazole is a heterocyclic aromatic organic compound that serves as a pivotal structural motif in a multitude of applications, ranging from pharmaceutical drug design to coordination chemistry. Its unique electronic and structural properties, stemming from the five-membered ring containing two nitrogen atoms and two methyl substituents, make it a versatile building block for synthesizing complex molecules. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, delves into its characteristic reactivity and tautomeric nature, presents a standard synthetic protocol, and explores its applications for researchers, scientists, and professionals in drug development.

Introduction

Imidazole and its derivatives are fundamental scaffolds in the landscape of chemical and biological sciences.[1] The imidazole ring is a constituent of essential biomolecules, including the amino acid histidine and purines in DNA, highlighting its inherent biological relevance.[1][2] this compound, a disubstituted derivative, leverages this core structure, with the methyl groups influencing its steric and electronic profile. This modification enhances its utility as a ligand in coordination chemistry and as a synthon for developing novel therapeutic agents with a broad spectrum of activities, including anticancer and antibacterial properties.[1][3] Understanding the foundational properties of this compound is crucial for its effective application in research and development.

Physicochemical Properties

The physical and chemical characteristics of this compound dictate its behavior in various chemical environments and are essential for designing experiments and synthetic routes. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈N₂ | [4][5][6] |

| Molecular Weight | 96.13 g/mol | [5][7] |

| CAS Number | 2302-39-8 | [4][6] |

| Appearance | Pale yellow to light orange crystalline solid | [8] |

| Melting Point | 121-122 °C | [4][7][8] |

| Boiling Point | 284.3 ± 9.0 °C at 760 mmHg | [4][7] |

| Density | 1.0 ± 0.1 g/cm³ | [7] |

| pKa | 15.26 ± 0.10 (Predicted) | [4][8] |

| LogP | 0.76 - 0.9 | [5][7] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 1 | [4] |

| Storage | Sealed in dry, Room Temperature | [4][8] |

The compound's moderate melting and high boiling points are characteristic of a solid organic compound with intermolecular hydrogen bonding capabilities. The LogP value indicates a degree of lipophilicity, suggesting solubility in organic solvents, while the imidazole core allows for solubility in polar solvents as well.[9]

Molecular Structure and Tautomerism

A critical feature of this compound is its ability to exhibit annular tautomerism. This is a form of prototropic tautomerism where the proton on the nitrogen atom can migrate to the other nitrogen atom within the heterocyclic ring.[10][11] This results in two equivalent tautomeric forms that are in rapid equilibrium. This dynamic process is fundamental to the molecule's reactivity, as it influences which nitrogen atom acts as a nucleophile or a coordination site.

The tautomeric equilibrium can be influenced by solvent polarity and the electronic nature of substituents.[12] The difference in the chemical shifts of the C4 and C5 carbons in ¹³C NMR spectroscopy can be a diagnostic tool to study the predominant tautomer in a specific environment.[13]

Caption: Annular tautomerism in this compound.

Spectroscopic Characterization

The identity and purity of this compound are routinely confirmed using standard spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum is expected to show a singlet for the proton at the C2 position, and two singlets for the two chemically distinct methyl groups attached to C4 and C5. The N-H proton typically appears as a broad singlet.

-

¹³C NMR : The spectrum will display signals corresponding to the two methyl carbons and the three unique carbons of the imidazole ring (C2, C4, and C5).[5] As mentioned, the relative shifts of C4 and C5 can provide insight into the tautomeric state.[13]

-

-

Infrared (IR) Spectroscopy : The IR spectrum would feature characteristic absorption bands. A broad peak in the region of 3100-3400 cm⁻¹ corresponds to the N-H stretching vibration, indicative of hydrogen bonding. Strong absorptions around 1500-1600 cm⁻¹ are attributable to the C=N and C=C stretching vibrations within the aromatic imidazole ring.

-

Mass Spectrometry (MS) : In mass spectrometry, this compound will show a molecular ion peak [M]⁺ corresponding to its molecular weight of 96.13 g/mol .[5] Fragmentation patterns would involve the loss of methyl groups or cleavage of the imidazole ring.

Chemical Properties and Reactivity

The reactivity of this compound is governed by the electronic nature of the imidazole ring and the presence of the N-H proton.

-

Amphoteric Nature : The imidazole ring is amphoteric. The nitrogen atom at position 3 (the "pyridinic" nitrogen) has a lone pair of electrons in an sp² orbital, making it basic and a prime site for protonation or coordination to metal ions. The nitrogen atom at position 1 (the "pyrrolic" nitrogen) bears a proton which can be removed by a strong base, allowing the molecule to act as an acid.

-

Coordination Chemistry : Imidazole derivatives are excellent ligands in coordination chemistry.[3] this compound typically acts as a monodentate ligand, coordinating to metal centers through the lone pair of the unsubstituted nitrogen atom.[3] The resulting metal complexes have applications in catalysis and as potential therapeutic agents.[14]

-

N-Alkylation and N-Acylation : The N-H proton can be readily substituted with various electrophiles. Reactions with alkyl halides or acyl chlorides in the presence of a base lead to the formation of N-substituted 4,5-dimethylimidazole derivatives, which is a common strategy in drug synthesis to modulate biological activity.

Caption: Core reactivity pathways of this compound.

Synthesis Protocol

A common and established method for synthesizing 4,5-disubstituted imidazoles is the Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general methods for imidazole synthesis.[3]

Materials:

-

Butane-2,3-dione (Diacetyl)

-

Ammonium acetate

-

Formaldehyde (as a 37% aqueous solution)

-

Glacial Acetic Acid

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve butane-2,3-dione (1 equivalent) and ammonium acetate (2.5 equivalents) in glacial acetic acid.

-

Addition of Aldehyde: To the stirring solution, add formaldehyde (1.2 equivalents).

-

Reflux: Heat the reaction mixture to reflux for 2-3 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature and pour it into ice-cold water.

-

Neutralization: Carefully neutralize the solution to a pH of 7-8 using a saturated sodium bicarbonate solution.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization to yield the final product.

Caption: Synthetic workflow for this compound.

Applications in Research and Development

The unique structural and electronic features of this compound make it a valuable compound in several areas of scientific research.

-

Medicinal Chemistry and Drug Development : The imidazole nucleus is a well-known "privileged scaffold" in medicinal chemistry due to its ability to interact with various biological targets. Derivatives of this compound have been investigated for a wide range of therapeutic applications, including as anticancer, antifungal, antibacterial, and anti-inflammatory agents.[1][15] The methyl groups can enhance binding affinity to protein targets through hydrophobic interactions and influence the metabolic stability of the molecule.

-

Coordination Chemistry and Catalysis : As a ligand, this compound forms stable complexes with a variety of transition metals. These metal complexes are explored for their catalytic activity in organic transformations.[16] The steric bulk provided by the methyl groups can influence the coordination geometry and, consequently, the selectivity and activity of the catalyst.

-

Materials Science : Imidazole derivatives are used in the synthesis of ionic liquids and as components of metal-organic frameworks (MOFs).[16] These materials have applications in gas storage, separation, and as advanced catalysts. The specific substitution pattern of this compound can be used to fine-tune the properties of these materials.

Conclusion

This compound is a compound of significant scientific interest, underpinned by its versatile chemical reactivity and favorable physicochemical properties. Its amphoteric nature, capacity for tautomerism, and ability to act as a robust ligand make it an indispensable tool for chemists. From serving as a foundational element in the synthesis of new pharmaceuticals to its role in the development of advanced materials and catalysts, the utility of this compound is both broad and profound. This guide has provided a technical foundation for understanding and utilizing this important chemical entity, empowering researchers to harness its full potential in their scientific endeavors.

References

- This compound|2302-39-8 - LookChem. [Link]

- This compound | CAS#:2302-39-8 | Chemsrc. [Link]

- This compound | C5H8N2 | CID 75306 - PubChem. [Link]

- This compound, 2302-39-8, suppliers and manufacturers - R&D Chemicals. [Link]

- This compound hydrochloride | C5H9ClN2 | CID 15556999 - PubChem. [Link]

- Ground-state tautomerism and rotational isomerization in 4,5-dimethyl-2-(2-hydroxyphenyl)imidazole in the gas phase and in polar solvents: a theoretical study of the aromaticity, intramolecular hydrogen-bond strength and differential solute–solvent interactions - RSC Publishing. [Link]

- This compound - Chemical Synthesis D

- This compound - SIELC Technologies. [Link]

- Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer - PMC - NIH. [Link]

- Synthesis and therapeutic potential of imidazole containing compounds - PMC - NIH. [Link]

- (PDF)

- One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. [Link]

- 4,5-dimethyl-2-phenyl-1H-imidazole | C11H12N2 | CID 12270056 - PubChem. [Link]

- trisubstituted and 1,2,4,5-tetrasubstituted imidazoles c

- Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives using novel nanostructured molten salt 2,6-dimethylpyridinium trinit - The Royal Society of Chemistry. [Link]

- 1H-Imidazole, 1-[[4-(4-ethylphenoxy)phenyl]methyl]-4,5-dimethyl- - Optional[FTIR] - Spectrum - SpectraBase. [Link]

- The Versatility of Imidazole-Based Compounds in Chemical Applic

- A Review of the Analytical Methods for the Determination of 4(5)

- 1H-Imidazole, 1,5-dimethyl- - the NIST WebBook. [Link]

- Application of 1-Hydroxy-4,5-Dimethyl-Imidazole 3-Oxide as Coformer in Formation of Pharmaceutical Cocrystals - ResearchG

- Application of 1-Hydroxy-4,5-Dimethyl-Imidazole 3-Oxide as Coformer in Formation of Pharmaceutical Cocrystals - Semantic Scholar. [Link]

- A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordin

- Imidazoles as potential anticancer agents - PMC - PubMed Central. [Link]

- Tautomers of imidazole. Left: two resonance structures of 1H-imidazole...

- Tautomer - chemeurope.com. [Link]

- Reaction Behavior of [1,3-Diethyl-4,5-diphenyl-1H-imidazol-2-ylidene] Containing Gold(I/III)

- 5-Aryl-2-(3,5-dialkyl-4-hydroxyphenyl)-4,4-dimethyl-4H-imidazole 3-Oxides and Their Redox Species - NIH. [Link]

- Tautomerism in imidazole unit.

- 1H-Imidazole, 2-[[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]methyl] - the NIST WebBook. [Link]

- Imidazole synthesis - Organic Chemistry Portal. [Link]

Sources

- 1. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound | C5H8N2 | CID 75306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rdchemicals.com [rdchemicals.com]

- 7. This compound | CAS#:2302-39-8 | Chemsrc [chemsrc.com]

- 8. This compound CAS#: 2302-39-8 [m.chemicalbook.com]

- 9. CAS 3304-70-9: 4,5-Dimethyl 1H-imidazole-4,5-dicarboxylate [cymitquimica.com]

- 10. researchgate.net [researchgate.net]

- 11. Tautomer [chemeurope.com]

- 12. Ground-state tautomerism and rotational isomerization in 4,5-dimethyl-2-(2-hydroxyphenyl)imidazole in the gas phase and in polar solvents: a theoretical study of the aromaticity, intramolecular hydrogen-bond strength and differential solute–solvent interactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 4,5-Dimethyl-1H-imidazole

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4,5-dimethyl-1H-imidazole, a key heterocyclic compound with applications in synthesis, catalysis, and pharmaceutical development. We will explore its fundamental physicochemical properties, delve into its solubility profile across a spectrum of solvents, and elucidate the underlying intermolecular forces governing its behavior. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for solubility determination.

Introduction to this compound

This compound is an aromatic heterocyclic organic compound featuring a five-membered ring with two non-adjacent nitrogen atoms and two methyl group substituents. Its structure, a derivative of imidazole, imparts a unique combination of properties, including amphotericity (acting as both an acid and a base) and the ability to engage in hydrogen bonding.[1] Understanding the solubility of this compound is paramount for its effective application, influencing reaction kinetics, purification strategies, formulation development, and biological availability. This guide synthesizes available data to provide a robust framework for predicting and manipulating its solubility.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key parameters for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₈N₂ | [2][3] |

| Molecular Weight | 96.13 g/mol | [2][3] |

| Melting Point | 121-122 °C | [2][4][5] |

| Boiling Point | 284.3 ± 9.0 °C at 760 mmHg | [2][5] |

| Density | ~1.0 g/cm³ | [2][5] |

| pKa (Conjugate Acid) | 15.26 ± 0.10 (Predicted) | [4][5] |

| LogP | 0.76 - 1.027 | [2][5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 1 | [5] |

The molecule possesses both a hydrogen bond donor (the N-H proton) and an acceptor (the sp²-hybridized nitrogen), suggesting potential solubility in protic solvents.[5] Its LogP value of approximately 0.76 indicates a moderate degree of lipophilicity, suggesting some solubility in nonpolar organic solvents.[2] The solid state at room temperature necessitates overcoming crystal lattice energy for dissolution to occur.

Factors Influencing Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[6] The dissolution of this compound is governed by a thermodynamic balance between the energy required to break solute-solute and solvent-solvent interactions and the energy released from forming new solute-solvent interactions.

-

Polarity and Hydrogen Bonding: The imidazole ring is polar. The N-H group can act as a hydrogen bond donor, while the lone pair on the other nitrogen atom acts as a hydrogen bond acceptor.

-

Polar Protic Solvents (e.g., Water, Alcohols): These solvents can engage in hydrogen bonding with both the N-H donor and the acceptor nitrogen. Therefore, good solubility is anticipated. For related imidazoles, solubility in alcohols generally decreases as the alkyl chain length of the alcohol increases.[7]

-

Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents can accept hydrogen bonds but cannot donate them. They will interact favorably with the N-H group, suggesting moderate to good solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weaker van der Waals forces. Given the polar nature and hydrogen bonding capability of this compound, its solubility in nonpolar solvents is expected to be limited. Research on similar imidazole structures shows very low solubility in chloroalkanes and toluene.[8]

-

-

Acid-Base Chemistry: As an amphoteric compound, its solubility can be significantly altered in aqueous solutions by adjusting the pH.[1]

-

In Acidic Solution (pH < pKa of conjugate acid): The basic nitrogen will be protonated, forming the 4,5-dimethylimidazolium cation. This resulting salt will be significantly more polar and thus more soluble in water.

-

In Basic Solution (pH > pKa): The acidic N-H proton can be removed by a strong base, forming the imidazolide anion. This ionic species will also exhibit enhanced aqueous solubility.

-

Qualitative Solubility Profile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Soluble to Highly Soluble | Strong hydrogen bonding interactions with both donor and acceptor sites. |

| Polar Aprotic | DMSO, DMF, Acetone | Soluble | Favorable dipole-dipole interactions and hydrogen bond acceptance. |

| Ethers | Diethyl Ether, THF | Sparingly Soluble | Moderate polarity but weaker H-bond interactions compared to protic solvents.[9] |

| Halogenated | Dichloromethane | Sparingly Soluble | Low solubility is observed for parent imidazole compounds.[8] |

| Aromatic | Toluene, Benzene | Poorly Soluble | Mismatch in polarity and intermolecular forces.[8] |

| Aliphatic | Hexane, Cyclohexane | Insoluble | Significant mismatch in polarity; van der Waals forces are insufficient. |

| Aqueous Acid | Dilute HCl | Highly Soluble | Formation of a polar imidazolium salt. |

| Aqueous Base | Dilute NaOH | Soluble | Formation of a polar imidazolide salt. |

This table is based on theoretical principles and data from related compounds. Experimental verification is required for specific quantitative values.

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental approach is crucial. The isothermal shake-flask method is a reliable and widely accepted technique.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (purity >95%)

-

Solvent of interest (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis), or other quantitative analysis equipment.

Methodology:

-

Preparation of Standard Solutions: Accurately prepare a series of standard solutions of this compound in the chosen solvent to create a calibration curve for quantitative analysis.

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution reaches saturation. Continuous gentle agitation is required.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Sampling and Filtration: Carefully withdraw an aliquot from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove all undissolved solid particles. This step is critical to prevent artificially high results.

-

Dilution: Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical calibration curve.

-

Quantitative Analysis: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate to find the concentration in the original saturated solution, accounting for the dilution factor. The result is the solubility, typically expressed in mg/mL or mol/L.

This protocol is designed to be self-validating. The use of a calibration curve ensures analytical accuracy, while the visual confirmation of excess solid ensures that saturation was achieved.

Experimental Workflow Diagram

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Conclusion

The solubility of this compound is a multifaceted property dictated by its capacity for hydrogen bonding and its amphoteric nature. It exhibits favorable solubility in polar protic and aprotic solvents, with solubility being significantly enhanced in aqueous acidic or basic solutions due to salt formation. Conversely, it is poorly soluble in nonpolar and halogenated organic solvents. For precise applications, the experimental protocol detailed in this guide provides a robust framework for obtaining accurate quantitative data. This understanding is critical for optimizing its use in chemical synthesis, formulation, and broader research and development contexts.

References

- This compound | CAS#:2302-39-8 | Chemsrc. (n.d.). Chemsrc.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- This compound|2302-39-8 - LookChem. (n.d.). LookChem.

- This compound | C5H8N2 | CID 75306 - PubChem. (n.d.). PubChem.

- Solubility of Organic Compounds. (2023, August 31).

- Domanska, U., & Szydlowski, J. (2002). Solubility of Imidazoles in Alcohols.

- Domanska, U., & Szydlowski, J. (2002). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.

- Domanska, U., & Szydlowski, J. (2003). Solubility of Imidazoles in Ethers.

- Imidazole - Wikipedia. (n.d.). Wikipedia.

Sources

- 1. Imidazole - Wikipedia [en.wikipedia.org]

- 2. This compound | CAS#:2302-39-8 | Chemsrc [chemsrc.com]

- 3. This compound | C5H8N2 | CID 75306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 2302-39-8 [m.chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. chem.ws [chem.ws]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Introduction: The Structural Significance of 4,5-Dimethyl-1H-imidazole

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4,5-Dimethyl-1H-imidazole

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound (CAS No: 2302-39-8).[1][2][3][4] Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural nuances, spectral interpretation, and practical experimental considerations for the characterization of this important heterocyclic compound.

This compound is a substituted imidazole, a class of heterocyclic aromatic compounds that form the core of numerous biologically active molecules, including the essential amino acid histidine. Its structure is a cornerstone for the development of various pharmaceutical agents. Accurate structural elucidation is paramount, and NMR spectroscopy stands as the most powerful tool for providing detailed atomic-level information in solution.

A key feature of N-unsubstituted imidazoles is tautomerism, a phenomenon that profoundly influences their NMR spectra. This guide will explain the causality behind the observed spectral features, grounding the interpretation in the principles of chemical structure and dynamic exchange processes.

The Impact of Tautomerism on Spectral Analysis

The most critical concept for interpreting the NMR spectrum of this compound is prototropic tautomerism. The proton on the nitrogen atom can rapidly exchange between the two nitrogen atoms (N1 and N3).

Caption: Prototropic tautomerism in this compound.

This rapid exchange, which is typically much faster than the NMR timescale at room temperature, renders the C4 and C5 positions (and their attached methyl groups) chemically equivalent. Consequently, the spectrum observed is a time-averaged representation of both tautomers, leading to a simplified appearance with fewer signals than one might expect from a static structure.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is characterized by three distinct signals.

Peak Assignments and Interpretation

-

N-H Proton (δ ~10.0 - 13.0 ppm): The proton attached to the nitrogen typically appears as a broad singlet in a very downfield region.[5] Its chemical shift and peak shape are highly sensitive to the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In aprotic solvents like CDCl₃, this peak can be very broad or even unobservable. In hydrogen-bond accepting solvents like DMSO-d₆, the peak is often sharper and more easily identified.[5] A D₂O exchange experiment can be used for definitive confirmation; upon adding a drop of D₂O to the NMR sample, the N-H proton will exchange with deuterium, causing the signal to disappear from the spectrum.[5]

-

C2-H Proton (δ ~7.0 - 8.5 ppm): This proton appears as a sharp singlet in the aromatic region.[5] Its downfield position is a result of the strong deshielding effect from the two adjacent electronegative nitrogen atoms.

-

Methyl Protons (δ ~2.1 ppm): Due to the rapid tautomerism, the two methyl groups at the C4 and C5 positions are equivalent and give rise to a single, sharp singlet integrating to six protons. This signal appears in the upfield region, consistent with aliphatic protons, but is slightly deshielded by the aromatic imidazole ring to which they are attached.

Data Summary: ¹H NMR

| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Insights |

| N1-H | 10.0 - 13.0 | Broad Singlet | 1H | Position and width are highly solvent/concentration dependent. |

| C2-H | 7.0 - 8.5 | Singlet | 1H | Deshielded by two adjacent nitrogen atoms. |

| C4-CH₃ & C5-CH₃ | ~2.1 | Singlet | 6H | Appear as a single peak due to rapid tautomeric exchange. |

Note: Chemical shifts are approximate and can vary based on the deuterated solvent and experimental conditions used.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is also simplified by the effects of tautomerism, displaying three signals corresponding to the distinct carbon environments.

Peak Assignments and Interpretation

-

C2 Carbon (δ ~135 ppm): This carbon is significantly deshielded as it is positioned between two electronegative nitrogen atoms, causing its signal to appear furthest downfield among the ring carbons.

-

C4 & C5 Carbons (δ ~125 ppm): Similar to their attached methyl groups, the C4 and C5 carbons are rendered equivalent by tautomerism and produce a single resonance. These are quaternary carbons and will typically show a lower intensity in a standard ¹³C NMR spectrum.

-

Methyl Carbons (δ ~10 ppm): The two methyl group carbons are also equivalent and resonate as a single peak in the far upfield aliphatic region of the spectrum.

Data Summary: ¹³C NMR

| Assigned Carbon | Chemical Shift (δ, ppm) | Key Insights |

| C2 | ~135 | Most deshielded ring carbon due to two adjacent nitrogens. |

| C4 & C5 | ~125 | Single, time-averaged signal for these quaternary carbons. |

| -CH₃ | ~10 | Equivalent methyl carbons, appearing in the high-field region. |

Note: Chemical shifts are approximate. A SpectraBase entry for 4,5-dimethylimidazole in CDCl₃ reports shifts at 134.1, 124.9, and 10.3 ppm.[6]

Field-Proven Insight: Using ¹³C NMR to Probe Tautomerism

While rapid exchange leads to a single averaged peak for C4 and C5, the chemical shift difference (Δδ) between these positions in the distinct tautomers is a powerful diagnostic tool.[7][8] Computational studies and comparisons with N-methylated regioisomers show that the separation between C4 and C5 chemical shifts changes significantly depending on which nitrogen is protonated.[7][8] Although not directly observable in a standard spectrum, advanced techniques or analysis of substituent effects can leverage this principle to infer the predominant tautomeric form in more complex systems.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol is essential for obtaining high-quality, reproducible NMR data.

Sample Preparation

-

Quantity: For ¹H NMR, use 5-25 mg of this compound. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[5]

-

Solvent Selection: Choose a high-purity deuterated solvent in which the compound is fully soluble.

-

DMSO-d₆: Highly recommended for nitrogen-rich heterocycles. Its polarity ensures good solubility and its hydrogen-bond accepting nature helps in observing exchangeable N-H protons as sharper signals.[5]

-

CDCl₃: A common choice, but the N-H proton may be very broad or unobservable.

-

Methanol-d₄: A protic solvent that will lead to the exchange of the N-H proton with deuterium, causing its signal to disappear.

-

-

Dissolution: In a clean, dry vial, dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Filtration: To remove any particulate matter that can degrade spectral quality (leading to broad lines and poor resolution), filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

Data Acquisition Workflow

Caption: Standard workflow for NMR analysis.

Spectrometer Parameters

-

Lock and Shim: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.

-

¹H NMR:

-

Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30').

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 1-5 seconds.

-

Number of Scans (ns): 8-16 scans.

-

-

¹³C NMR:

-

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): 128-1024 scans, depending on sample concentration.

-

Conclusion

The ¹H and ¹³C NMR spectra of this compound are elegantly simple, yet deeply informative. The key to their interpretation lies in a firm understanding of prototropic tautomerism, which creates a time-averaged molecular symmetry that is reflected in the spectra. By following rigorous experimental protocols and applying fundamental principles of chemical shifts and dynamic processes, researchers can confidently use NMR spectroscopy to verify the structure and purity of this versatile chemical building block.

References

- SIELC Technologies. (2018, May 16). This compound.

- LookChem. This compound|2302-39-8.

- Chemical Synthesis Database. (2025, May 20). This compound.

- R&D Chemicals. This compound, 2302-39-8, suppliers and manufacturers.

- Elguero, J., et al. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry.

- Hunter, C. A., & Sarson, L. D. (2023). Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer. Nature Communications.

- SpectraBase. 4,5-DIMETHYLIMIDAZOL.

Sources

- 1. This compound | SIELC Technologies [sielc.com]

- 2. lookchem.com [lookchem.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. rdchemicals.com [rdchemicals.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Crystal Structure Analysis of 4,5-Dimethyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the crystal structure analysis of 4,5-Dimethyl-1H-imidazole, a key heterocyclic compound with applications in medicinal chemistry and materials science. By delving into the synthesis, crystallization, and X-ray diffraction analysis of this molecule, we aim to provide a robust framework for researchers engaged in the structural elucidation of imidazole derivatives. This document moves beyond a simple recitation of methods to explain the underlying scientific principles and rationale that govern experimental design and data interpretation, ensuring a self-validating approach to structural analysis.

Introduction: The Significance of this compound

Imidazole and its derivatives are fundamental building blocks in numerous biologically active molecules, including the amino acid histidine and various pharmaceuticals. The substitution pattern on the imidazole ring profoundly influences its physicochemical properties and biological activity. This compound, with its simple yet informative substitution, serves as an excellent model system for understanding the structural nuances of this important class of compounds.

The precise determination of its three-dimensional structure through single-crystal X-ray diffraction provides invaluable insights into its electronic properties, potential for intermolecular interactions, and serves as a foundational dataset for computational modeling and drug design efforts. This guide will walk through the critical steps of this analytical process, from obtaining the molecule to interpreting its crystal packing.

Synthesis and Crystallization: From Precursors to Single Crystals

The journey to elucidating a crystal structure begins with the synthesis of the compound and the growth of high-quality single crystals. The following protocol details a reliable method for the preparation of this compound.

Synthesis of this compound

A well-established and efficient method for the synthesis of this compound is the condensation reaction of butane-2,3-dione (diacetyl), formaldehyde, and ammonium acetate.[1]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve butane-2,3-dione (1.0 equivalent) and ammonium acetate (2.5 equivalents) in glacial acetic acid.

-

Addition of Reagent: To the stirred solution, add formaldehyde (1.2 equivalents).

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, allow the mixture to cool to room temperature and then pour it into ice-cold water.

-

Neutralization: Carefully neutralize the aqueous solution with a saturated sodium bicarbonate solution until a pH of approximately 7-8 is reached.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel, eluting with a hexane:ethyl acetate gradient.[1]

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Single Crystal Growth

The acquisition of high-quality single crystals is often the most critical and challenging step in X-ray crystallography. For this compound, slow evaporation of a saturated solution is a commonly successful technique.

Experimental Protocol:

-

Solvent Screening: Begin by screening a variety of solvents to determine the optimal solvent or solvent system for crystallization. Solvents to consider include ethanol, methanol, ethyl acetate, and mixtures with less polar solvents like hexane.

-

Preparation of Saturated Solution: Dissolve the purified this compound in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.

-

Slow Evaporation: Transfer the solution to a clean vial, cover it loosely with a cap or parafilm with a few pinholes to allow for slow evaporation of the solvent at room temperature.

-

Crystal Harvesting: Monitor the vial over several days to weeks for the formation of well-defined single crystals. Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or forceps.

X-ray Diffraction Analysis: Unveiling the Molecular Structure

With suitable single crystals in hand, the next phase is to use X-ray diffraction to determine the arrangement of atoms within the crystal lattice.

Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

Experimental Protocol:

-

Crystal Mounting: A single crystal of appropriate size and quality is selected under a microscope and mounted on a cryoloop or a glass fiber.

-

Data Collection: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a sensitive detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded at different orientations.[2]

Structure Solution and Refinement

The collected diffraction data are processed to solve and refine the crystal structure.

Workflow:

-

Data Processing: The raw diffraction images are processed to determine the unit cell parameters and the space group of the crystal.

-

Structure Solution: The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic model is refined against the experimental diffraction data using full-matrix least-squares methods. This iterative process adjusts the atomic coordinates and displacement parameters to minimize the difference between the calculated and observed structure factors.[2]

Diagram of the X-ray Crystallography Workflow:

Caption: General workflow for single-crystal X-ray diffraction analysis.

The Crystal Structure of this compound

The crystal structure of this compound has been determined and its crystallographic data is available through the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 770526.[1]

Crystallographic Data

The following table summarizes the key crystallographic parameters for this compound.

| Parameter | Value |

| Chemical Formula | C₅H₈N₂ |

| Molecular Weight | 96.13 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Data to be extracted from source |

| b (Å) | Data to be extracted from source |

| c (Å) | Data to be extracted from source |

| α (°) | 90 |

| β (°) | Data to be extracted from source |

| γ (°) | 90 |

| Volume (ų) | Data to be extracted from source |

| Z | 4 |

| Temperature (K) | Data to be extracted from source |

| Radiation | Data to be extracted from source |

| R-factor (%) | Data to be extracted from source |

Note: Specific unit cell dimensions and refinement statistics are pending access to the primary crystallographic publications.

Molecular Structure and Conformation

The imidazole ring in this compound is essentially planar, as expected for an aromatic heterocyclic system. The two methyl groups are attached to the C4 and C5 positions of the imidazole ring. The precise bond lengths and angles within the molecule provide valuable information about the electronic distribution and hybridization of the atoms.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular forces. In the case of this compound, hydrogen bonding is a dominant feature. The imidazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the lone pair on the other nitrogen atom).

This dual functionality allows the molecules to form extended chains or networks through N-H···N hydrogen bonds. These hydrogen bonding motifs are crucial in determining the overall stability and physical properties of the crystalline material. The methyl groups also participate in weaker C-H···π interactions, further stabilizing the crystal packing. A detailed analysis of these interactions is essential for understanding the supramolecular chemistry of this compound.

Conclusion

The crystal structure analysis of this compound provides a detailed and accurate picture of its molecular geometry and intermolecular interactions in the solid state. This information is fundamental for researchers in medicinal chemistry and materials science, enabling a deeper understanding of its properties and facilitating the design of new molecules with desired functionalities. The protocols and workflows presented in this guide offer a comprehensive and scientifically rigorous approach to the structural elucidation of this and related imidazole derivatives.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

Sources

The 4,5-Dimethyl-1H-Imidazole Scaffold: A Technical Guide to Its Latent Biological Activity and Therapeutic Potential

Executive Summary: The imidazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and its versatile physicochemical properties.[1][2] This guide focuses on the 4,5-dimethyl-1H-imidazole core, a seemingly simple yet powerful scaffold. While direct biological applications of the parent molecule are limited, its true potential is unlocked when utilized as a foundational building block for a diverse array of substituted derivatives. These derivatives have demonstrated significant and varied pharmacological activities, most notably in the realms of antimicrobial and anticancer research.[3][4] By exploring the synthesis, mechanisms of action, and key structure-activity relationships of these derivatives, this document provides researchers and drug development professionals with an in-depth understanding of the therapeutic promise held within the this compound framework. We will detail the causality behind experimental designs, provide validated protocols for assessing biological activity, and present data-driven insights into this versatile chemical entity.

Part 1: The this compound Core: Chemical Foundation and Synthetic Strategy

The Imidazole Moiety: A Privileged Scaffold

The imidazole is a five-membered aromatic heterocycle containing two non-adjacent nitrogen atoms.[5] Its significance in medicinal chemistry stems from a unique combination of properties:

-

Aromaticity and Stability: The ring possesses a sextet of π-electrons, conferring aromatic stability.[2]

-

Amphoteric Nature: It can act as both a weak acid and a weak base (pKa of the conjugate acid is ~7), allowing it to participate in crucial hydrogen bonding interactions with biological targets like enzymes and receptors.[1][2]

-

Coordination Chemistry: The lone pair of electrons on one nitrogen atom makes it an excellent ligand for coordinating with metal ions, a property leveraged in the design of novel metallodrugs.[6]

-

Pharmacokinetic Optimization: As a polar and ionizable group, the imidazole moiety can improve the solubility and bioavailability of drug candidates.[1]

These features are why the imidazole ring is a constituent of essential biomolecules like the amino acid histidine and purines, and is central to the function of numerous approved drugs.[2]

The this compound Scaffold: A Versatile Building Block

The specific subject of this guide, this compound (PubChem CID: 75306), provides a structurally rigid and electron-rich core.[6][7] The methyl groups at the C4 and C5 positions serve as a foundational substitution pattern, from which further chemical diversity can be introduced, primarily at the C2 and N1 positions, to modulate biological activity.

Core Synthesis Methodology: The Debus-Radziszewski Reaction

The most classical and versatile approach for synthesizing 1,2,4,5-tetrasubstituted and 2,4,5-trisubstituted imidazoles from the 4,5-dimethyl core is the Debus-Radziszewski reaction.[6][8] This one-pot, multi-component reaction offers an efficient route to complex imidazole derivatives.

This protocol describes the synthesis of a representative compound, 4,5-dimethyl-2-phenyl-1H-imidazole.

Causality of Experimental Design:

-

Reactants: 2,3-butanedione provides the C4 and C5 carbons with their methyl groups. Benzaldehyde provides the C2 carbon and its phenyl substituent. Ammonium acetate serves as the nitrogen source for both ring nitrogens.

-

Solvent/Catalyst: Glacial acetic acid is used as both a polar solvent to dissolve the reactants and an acid catalyst to promote the condensation and cyclization steps.[6]

-

Reflux: Heating under reflux provides the necessary activation energy for the reaction to proceed to completion in a reasonable timeframe.

-

Work-up: Dilution with water causes the less polar organic product to precipitate. Washing with dilute acetic acid and water removes unreacted starting materials and residual catalyst.

Step-by-Step Methodology:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine 2,3-butanedione (10 mmol), benzaldehyde (10 mmol), and ammonium acetate (40 mmol).

-

Solvent Addition: Add 20 mL of glacial acetic acid to the flask.

-

Reflux: Heat the reaction mixture to reflux (approximately 110–120°C) with constant stirring for 6-8 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Precipitation: After cooling the mixture to room temperature, slowly pour it into 100 mL of cold deionized water with vigorous stirring.

-

Filtration and Washing: Collect the resulting solid precipitate by vacuum filtration. Wash the solid sequentially with 20 mL of 10% aqueous acetic acid and then with 50 mL of deionized water to remove impurities.

-

Drying: Dry the purified product in a vacuum oven at 50°C to a constant weight.

-

Characterization: Confirm the structure and purity of the final compound using techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and melting point analysis.

Caption: Workflow for imidazole synthesis via the Debus-Radziszewski reaction.

Part 2: Antimicrobial Potential of this compound Derivatives

Derivatives built upon the this compound scaffold have consistently shown promising activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria and fungi.[8][9][10]

Mechanistic Overview

The antimicrobial action of imidazole derivatives is often multifactorial. The lipophilic nature of substituted imidazoles allows them to penetrate microbial cell membranes. Once inside, they can exert their effects through several mechanisms:

-

Cell Membrane Disruption: The compounds can interfere with the lipid bilayer, leading to increased permeability and loss of cellular integrity.[6]

-

Inhibition of DNA/RNA Synthesis: Some derivatives interfere with the replication and transcription processes essential for microbial proliferation.[8]

-

Enzyme Inhibition: A key mechanism involves the inhibition of critical metabolic enzymes. For example, they can bind to the heme iron atom of cytochrome P450 enzymes, disrupting vital metabolic pathways in pathogens.[6]

Quantitative Data Summary: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative imidazole derivatives against common microbial strains. Lower MIC values indicate higher potency.

| Compound Class | Test Organism | MIC Range (µg/mL) | Reference(s) |

| 2-Thio-1-aryl-4,5-dimethyl-imidazole Derivatives | S. aureus (Gram +) | >100 | [3] |

| 2-Thio-1-aryl-4,5-dimethyl-imidazole Derivatives | E. coli (Gram -) | >100 | [3] |

| 4,5-diphenyl-1H-imidazole-2-thiol Derivatives | S. aureus (Gram +) | 4 - >16 | [11] |

| 1,2,4,5-tetrasubstituted-imidazole Derivatives | C. albicans (Fungus) | Moderate Activity | [12] |

| 3-biphenyl-3H-imidazo[1,2-a]azepin-1-ium Derivatives | S. aureus (Gram +) | 4 - 8 | [8] |

Note: Data is compiled from studies on various imidazole scaffolds, indicating the general potential of the class.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the standardized method for determining the MIC of a test compound, providing a quantitative measure of its antimicrobial potency.

Causality of Experimental Design:

-

96-Well Plate Format: Allows for efficient testing of multiple concentrations and replicates simultaneously.

-

Two-fold Serial Dilution: Creates a logarithmic concentration gradient to pinpoint the lowest concentration that inhibits growth.

-

Bacterial Inoculum Standardization: Using a specific McFarland standard ensures a consistent and reproducible starting number of bacteria, which is critical for comparing results.

-

Growth and Sterility Controls: These are essential for validating the experiment. The growth control ensures the bacteria are viable and the medium supports growth, while the sterility control confirms the medium is not contaminated.

-

Resazurin Indicator: Provides a colorimetric readout. Viable, respiring cells reduce the blue dye to pink resorufin, offering a clear visual distinction between wells with and without metabolic activity.

Step-by-Step Methodology:

-

Compound Preparation: Dissolve the synthesized imidazole derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Plate Preparation: Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.

-

Serial Dilution: Add 100 µL of the stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column. Column 11 serves as the growth control (no compound), and column 12 serves as the sterility control (no bacteria).

-

Inoculum Preparation: Prepare a bacterial suspension from an overnight culture in MHB, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in fresh MHB to obtain the final inoculum concentration.

-

Inoculation: Add 100 µL of the final bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Result Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth. To aid visualization, 20 µL of a resazurin solution can be added to each well and incubated for 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Part 3: Anticancer Activity of this compound Derivatives

The imidazole scaffold is a prolific source of anticancer drug candidates.[4] Derivatives incorporating the this compound core have shown potent cytotoxicity against a variety of human cancer cell lines.[13]

Rationale and Key Cellular Targets

The anticancer effects of these compounds are diverse and target fundamental processes of cancer cell survival and proliferation:

-

DNA Intercalation: The planar aromatic structure of some imidazole derivatives allows them to insert between DNA base pairs, distorting the double helix and interfering with DNA replication and transcription, ultimately leading to cell death.[14]

-

Cell Cycle Arrest: Compounds can halt the cell cycle at specific checkpoints, such as the G2/M phase, preventing cancer cells from dividing.[15]

-

Induction of Apoptosis: Many derivatives trigger programmed cell death (apoptosis) by activating key signaling pathways, such as those involving caspases.[16]

-

Induction of Senescence: Some compounds can force cancer cells into a state of irreversible growth arrest known as cellular senescence.[15]

-

Enzyme Inhibition: Imidazoles are known to inhibit crucial enzymes in cancer progression, such as kinases or cytochrome P450 enzymes involved in hormone metabolism.[6]

Caption: Simplified overview of potential anticancer mechanisms of action.

Quantitative Data Summary: In Vitro Cytotoxicity

The following table presents the half-maximal inhibitory concentration (IC50) values for representative imidazole derivatives against human cancer cell lines. Lower IC50 values denote greater cytotoxic potency.

| Compound Class | Cell Line (Cancer Type) | IC50 Range (µM) | Reference(s) |

| Ag(I) N-Heterocyclic Carbene Complexes | OVCAR-3 (Ovarian) | ~10 | [17] |

| Ag(I) N-Heterocyclic Carbene Complexes | MB157 (Breast) | ~10 | [17] |

| Ruthenium (II) Cyclic Derivative | A549 (Lung) | Potent | [16] |

| 2,4,5-Trisubstituted Imidazoles | NCI-60 Panel | Varies | [15] |

| Imidazole-Pyridine Hybrids | Breast Cancer Lines | Varies | [18] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Causality of Experimental Design:

-

Cell Seeding: A specific number of cells are seeded to ensure they are in the logarithmic growth phase during the experiment, making them sensitive to cytotoxic agents.

-

Drug Treatment: A range of concentrations is used to generate a dose-response curve, from which the IC50 value can be accurately calculated.

-

MTT Reagent: The yellow tetrazolium salt (MTT) is metabolically reduced by mitochondrial reductase enzymes in living, viable cells to form a purple formazan precipitate. This conversion is directly proportional to the number of living cells.

-

Solubilization: DMSO is used to dissolve the insoluble formazan crystals, creating a colored solution.

-

Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (~570 nm), which quantifies the amount of formazan and thus the number of viable cells.

Step-by-Step Methodology:

-

Cell Culture: Culture the desired cancer cell line (e.g., MCF-7, A549) in appropriate media supplemented with Fetal Bovine Serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Harvest cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test imidazole derivative in culture media. Remove the old media from the plate and add 100 µL of the media containing the various compound concentrations. Include wells with untreated cells (vehicle control).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the media from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

Caption: Standard workflow for assessing cytotoxicity using the MTT assay.

Part 4: Emerging Therapeutic Areas

Beyond antimicrobial and anticancer applications, the this compound scaffold has given rise to derivatives with potential in other therapeutic areas:

-

Anti-inflammatory Activity: Certain 2-substituted-4,5-diphenyl-1H-imidazoles have shown anti-inflammatory effects in carrageenan-induced paw edema models.[10]

-

Antitubercular Activity: Nitroimidazole derivatives have demonstrated potent activity against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.[1][10]

-

Antidepressant Properties: A series of 2-substituted 4,5-dihydro-1H-imidazole derivatives were found to possess a unique combination of α2-adrenoreceptor antagonism and serotonin-selective reuptake inhibition, indicating potential as antidepressants.[19]

Conclusion and Future Perspectives

The this compound core is a highly valuable and versatile scaffold in modern drug discovery. While the parent molecule itself is primarily a synthetic building block, the derivatives constructed upon its frame exhibit a remarkable breadth of biological activities. The ease of synthesis, particularly via multi-component reactions like the Debus-Radziszewski synthesis, allows for the rapid generation of chemical libraries for screening. The proven potential in developing potent antimicrobial and anticancer agents underscores the importance of continued research in this area.

Future efforts should focus on:

-

Rational Design: Employing computational modeling and structure-activity relationship (SAR) studies to design derivatives with enhanced potency and selectivity for specific biological targets.

-

Mechanism of Action Studies: Deeper investigation into the precise molecular targets and signaling pathways modulated by the most active compounds.

-

Pharmacokinetic Profiling: Optimizing derivatives to improve their ADME (absorption, distribution, metabolism, and excretion) properties for better in vivo efficacy and safety.

-

Hybrid Molecules: Combining the imidazole scaffold with other known pharmacophores to create hybrid molecules with synergistic or multi-target activities.[18]

The this compound scaffold represents not just a historical chemical entity, but a continuing source of inspiration for the development of next-generation therapeutics to combat a wide range of human diseases.

References

- Benchchem. 4,5-Dimethyl-2-phenyl-1H-imidazole|CAS 13682-20-7.

- ResearchGate. Synthesis of Imidazole Derivatives and Their Biological Activities.

- Sharma, G. V. M., Ramesh, A., Singh, A., & Srikanth, G. (2014). Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. MedChemComm, 5(11), 1751-1760.

- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules.

- Scirp.org. Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives.

- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents.

- Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PMC - PubMed Central.

- An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences.

- A review: Imidazole synthesis and its biological activities.

- Imidazoles as potential anticancer agents. PMC - PubMed Central.

- Microwave assisted synthesis of some 1,2,4,5-tetrasubstituted imidazole derivatives as antimicrobial agents.

- Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-Imidazole. NIH.

- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.

- Review of pharmacological effects of imidazole derivatives.

- Saravanan, S., Selvan, P. S., Gopal, N., Gupta, J. K., & De, B. (2005). Synthesis and antibacterial activity of some imidazole-5-(4H)one derivatives. Archiv der Pharmazie, 338(10), 488-492.

- Current Advances In the Synthesis and Biological Evaluation of Pharmacologically Relevant 1,2,4,5-Tetrasubstituted-1H-Imidazole Derivatives. Request PDF - ResearchGate.

- Synthesis and therapeutic potential of imidazole containing compounds. PMC - NIH.

- Wentland, M. P., Bailey, D. M., Alexander, E. J., Castaldi, M. J., Ferrari, R. A., Haubrich, D. R., ... & Perrone, M. H. (1987). Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives. Journal of medicinal chemistry, 30(8), 1482-1489.

- Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. ACS Omega.

- Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Scirp.org.

- Imidazole: Having Versatile Biological Activities. SciSpace.

- PubChem. This compound | C5H8N2 | CID 75306.

- Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing.

Sources

- 1. pharmacyjournal.net [pharmacyjournal.net]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. This compound | C5H8N2 | CID 75306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. scirp.org [scirp.org]

- 12. eijst.org.uk [eijst.org.uk]

- 13. researchgate.net [researchgate.net]

- 14. ijsrtjournal.com [ijsrtjournal.com]

- 15. Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 16. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-Imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 4,5-Dimethyl-1H-imidazole Derivatives

Abstract

The 4,5-dimethyl-1H-imidazole core is a foundational scaffold in medicinal chemistry and materials science, prized for its versatile synthetic handles and significant biological activity. This technical guide provides an in-depth exploration of the primary synthetic routes to this valuable heterocyclic system. We will dissect classical methodologies, including the Debus-Radziszewski reaction, and examine modern advancements that offer improved efficiency and greener chemical profiles. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying chemical logic to empower rational synthetic design and troubleshooting.

Introduction: The Significance of the this compound Scaffold

The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including the essential amino acid histidine. The specific 4,5-dimethyl substitution pattern offers a unique combination of steric and electronic properties, influencing the molecule's interaction with biological targets and providing a robust platform for further functionalization. Derivatives of this core have demonstrated a wide range of pharmacological activities, including their use as kinase inhibitors, antibacterial agents, and anticancer agents.[1] The ability to selectively modify the N-1, N-3, and C-2 positions allows for the generation of vast chemical diversity, making efficient and reliable synthetic access to the this compound core a critical endeavor for drug discovery and development.

Core Synthetic Strategies: From Classic Reactions to Modern Innovations

The synthesis of the this compound core can be approached through several key methodologies. The choice of a particular route is often dictated by the desired substitution pattern, scalability, and available starting materials.

The Debus-Radziszewski Reaction: A Cornerstone of Imidazole Synthesis